![molecular formula C7H3BrClNS B065124 2-Chloro-4-bromobenzothiazole CAS No. 182344-57-6](/img/structure/B65124.png)
2-Chloro-4-bromobenzothiazole
Overview
Description
2-Chloro-4-bromobenzothiazole is a chemical compound with the molecular formula C7H3BrClNS . It is primarily used for research and development .
Synthesis Analysis
The synthesis of 2-Chloro-4-bromobenzothiazole and its derivatives has been a subject of interest in recent years . The synthesis often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-bromobenzothiazole consists of a benzothiazole ring substituted with a chlorine atom at the 2-position and a bromine atom at the 4-position .Scientific Research Applications
Biological Evaluation of Thiazole Derivatives
Thiazoles, including 2-Chloro-4-bromobenzothiazole, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Antioxidant Properties
Some derivatives of 2-Chloro-4-bromobenzothiazole have been synthesized and tested for their antioxidant properties . For example, 2, 4-dichlorothiazolyl thiazolidine-2,4-dione and 4-chloro-2-benzylsulfanylthiazolyl-thiazolidine-2,4-dione derivatives showed promising superoxide anion scavenging activity .
Industrial Applications
Thiazoles are used in various industrial applications such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Medicinal Chemistry
Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .
Synthesis of Biologically Active Benzothiazole-Based Drugs
2-Arylbenzothiazoles, which can be synthesized from 2-Chloro-4-bromobenzothiazole, are being researched for the fabrication of more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
4-bromo-2-chloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPFBBVUHHRYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365949 | |
Record name | 2-Chloro-4-bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-bromobenzothiazole | |
CAS RN |
182344-57-6 | |
Record name | 4-Bromo-2-chlorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182344-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloro-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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